

Commercial Suppliers and Technical Guide for Arachidic acid-d3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Arachidic acid-d3

Cat. No.: B1520049

[Get Quote](#)

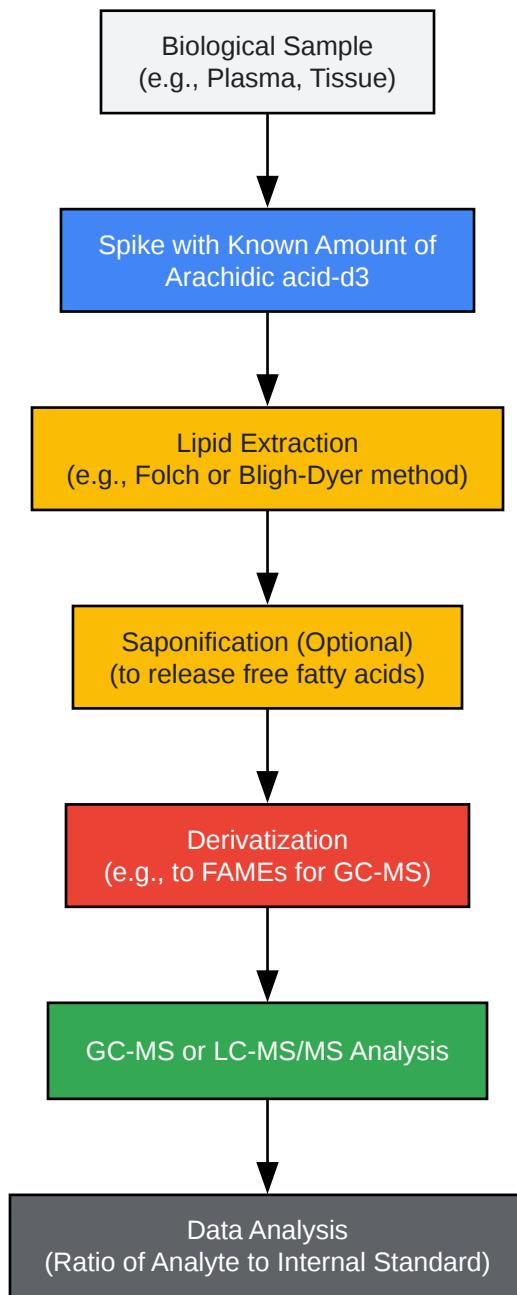
For researchers, scientists, and professionals in drug development, the precise quantification of fatty acids is crucial. **Arachidic acid-d3**, a deuterated form of arachidic acid, serves as an invaluable internal standard in mass spectrometry-based analyses, ensuring accuracy and reproducibility. This technical guide provides an in-depth overview of commercial suppliers of **Arachidic acid-d3**, alongside detailed experimental protocols for its application.

Commercial Availability of Arachidic acid-d3

Several reputable suppliers offer **Arachidic acid-d3** for research purposes. The following table summarizes the key product specifications from prominent vendors to facilitate easy comparison.

Supplier	Product Name	Catalog Number (Example)	CAS Number	Molecular Formula	Purity/Iso topic	Available Enrichment Sizes
Cayman Chemical	Arachidic Acid-d3	27874	202480-70-4	C ₂₀ H ₃₇ D ₃ O ₂	≥99% deuterated forms (d ₁ -d ₃)[1][2]	5 mg, 10 mg, 25 mg, 50 mg[3][4][5]
Cambridge Bioscience	Arachidic Acid-d3	CAY27874-10 mg	202480-70-4	C ₂₀ H ₃₇ D ₃ O ₂	≥99% deuterated forms (d ₁ -d ₃)	10 mg, 25 mg, 50 mg
Sigma-Aldrich	Eicosanoic acid-20,20,20-d3	-	-	-	99 atom % D, 98% (CP)	-
Chemsrc	eicosanoic acid-20,20,20-d3	-	202480-70-4	C ₂₀ H ₃₇ D ₃ O ₂	98.0%	Varies by supplier

The Role of Arachidic acid-d3 in Quantitative Analysis


Arachidic acid-d3 is primarily utilized as an internal standard for the quantification of its non-deuterated counterpart, arachidic acid, by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).^[1] The principle of this method, known as stable isotope dilution, relies on the addition of a known amount of the deuterated standard to a sample at the beginning of the preparation process. Since the deuterated standard is chemically identical to the endogenous analyte, it experiences the same variations during sample extraction, derivatization, and analysis. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, and the ratio of their signals is used to accurately calculate the concentration of the endogenous arachidic acid, thereby correcting for any sample loss or analytical variability.

Experimental Protocols

The following are detailed methodologies for the quantification of fatty acids using a deuterated internal standard like **Arachidic acid-d3**. These protocols are generalized and may require optimization based on the specific sample matrix and instrumentation.

I. General Workflow for Fatty Acid Quantification

The overall process for quantifying fatty acids in biological samples typically involves several key stages: the addition of the deuterated internal standard, lipid extraction, derivatization (primarily for GC-MS), and subsequent analysis by mass spectrometry.

[Click to download full resolution via product page](#)

Workflow for fatty acid quantification using a deuterated internal standard.

II. Detailed Protocol for Fatty Acid Analysis by GC-MS

This protocol is adapted for the analysis of total fatty acids in a biological matrix.

Materials and Reagents:

- Biological sample (e.g., plasma, tissue homogenate)
- **Arachidic acid-d3** internal standard solution (of known concentration)
- Chloroform:Methanol (2:1, v/v)
- 0.9% NaCl solution
- Methanolic HCl (e.g., 3N) or BF₃-Methanol
- Hexane
- Anhydrous sodium sulfate

Procedure:

- Sample Preparation and Internal Standard Spiking:
 - To a known volume or weight of the biological sample, add a precise amount of the **Arachidic acid-d3** internal standard solution.
- Lipid Extraction (Folch Method):
 - Add 20 volumes of chloroform:methanol (2:1, v/v) to the sample.
 - Vortex thoroughly for 2 minutes to ensure complete mixing and lipid extraction.
 - Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
 - Vortex again and centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.
 - Carefully collect the lower organic phase, which contains the lipids.
- Derivatization to Fatty Acid Methyl Esters (FAMEs):
 - Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen.
 - Add methanolic HCl or BF₃-methanol to the dried lipid residue.

- Heat the mixture at 100°C for 30-60 minutes to convert the fatty acids to their methyl esters.
- Cool the reaction mixture to room temperature.
- Add water and hexane to the tube, vortex, and centrifuge to separate the phases.
- Collect the upper hexane layer containing the FAMEs.

- GC-MS Analysis:
 - Inject an aliquot of the hexane extract into the GC-MS system.
 - The GC will separate the FAMEs based on their volatility and polarity.
 - The mass spectrometer will detect the ions corresponding to arachidic acid methyl ester and **arachidic acid-d3** methyl ester.
- Data Analysis:
 - Integrate the peak areas for the selected ions of both the endogenous arachidic acid and the deuterated internal standard.
 - Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
 - Determine the concentration of arachidic acid in the original sample by comparing this ratio to a standard curve prepared with known concentrations of non-deuterated arachidic acid and a fixed concentration of the internal standard.

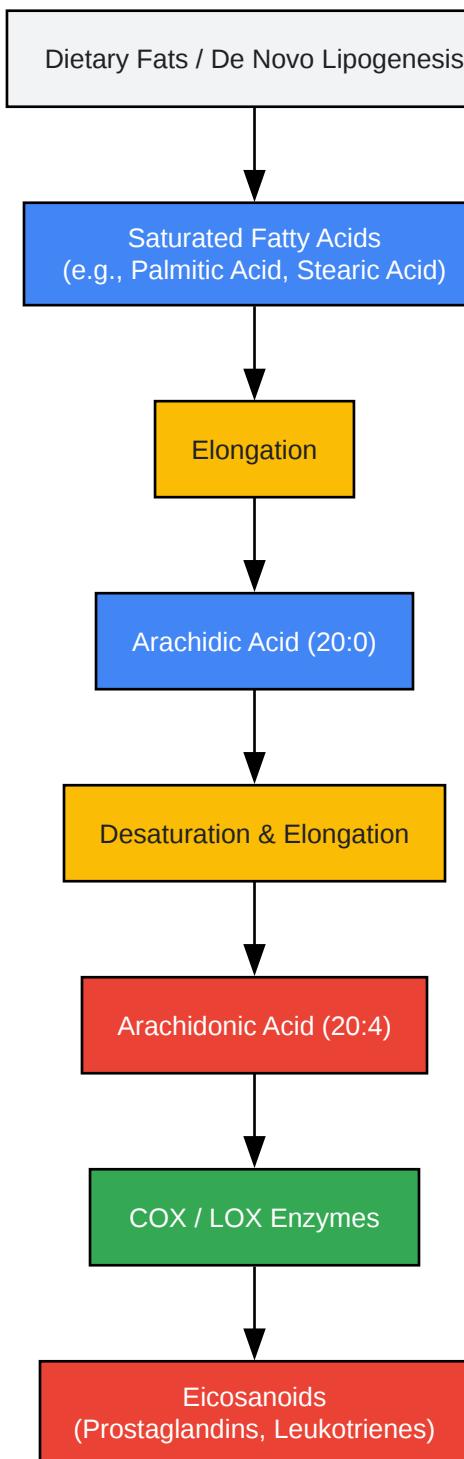
III. Detailed Protocol for Free Fatty Acid Analysis by LC-MS/MS

This protocol is suitable for the analysis of free (non-esterified) fatty acids.

Materials and Reagents:

- Biological sample

- **Arachidic acid-d3** internal standard solution
- Acetonitrile
- Isopropanol
- Formic acid
- LC-MS grade water


Procedure:

- Sample Preparation and Internal Standard Spiking:
 - Add a precise amount of the **Arachidic acid-d3** internal standard solution to the sample.
 - For protein-rich samples like plasma, perform a protein precipitation step by adding 3-4 volumes of cold acetonitrile. Vortex and centrifuge to pellet the proteins.
- Extraction:
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the dried extract in a suitable solvent, typically the initial mobile phase of the LC method.
- LC-MS/MS Analysis:
 - Inject the reconstituted sample into the LC-MS/MS system.
 - A reverse-phase column (e.g., C18) is commonly used for the separation of fatty acids.
 - The mobile phase typically consists of a gradient of water and an organic solvent mixture (e.g., acetonitrile/isopropanol), both containing a small amount of an acid like formic acid to improve ionization.

- The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for both arachidic acid and **Arachidic acid-d3**.
- Data Analysis:
 - As with the GC-MS method, calculate the peak area ratio of the analyte to the internal standard.
 - Quantify the concentration of arachidic acid using a standard curve.

Signaling Pathway Involving Arachidic Acid Precursors

While arachidic acid itself is a saturated fatty acid and not a direct precursor to the major signaling eicosanoids, it is part of the overall fatty acid pool that can be elongated and desaturated to form polyunsaturated fatty acids like arachidonic acid, a key precursor to prostaglandins, thromboxanes, and leukotrienes.

[Click to download full resolution via product page](#)

Simplified metabolic context of arachidic acid.

This guide provides a comprehensive starting point for researchers utilizing **Arachidic acid-d3** in their quantitative studies. Adherence to these principles and methodologies will contribute to

the generation of high-quality, reliable data in the fields of drug development and biomedical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Arachidic Acid-d3 - Cayman Chemical [bioscience.co.uk]
- 4. Arachidic Acid-d3 - Cayman Chemical [bioscience.co.uk]
- 5. Arachidic Acid-d3 - Cayman Chemical [bioscience.co.uk]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for Arachidic acid-d3]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1520049#commercial-suppliers-of-arachidic-acid-d3\]](https://www.benchchem.com/product/b1520049#commercial-suppliers-of-arachidic-acid-d3)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com